molecular formula C14H8I4O5 B13863630 2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid

2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid

Cat. No.: B13863630
M. Wt: 763.83 g/mol
InChI Key: RUMKIRGFRQYSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid involves several steps. One common method includes the reaction of 3,5-diiodosalicylic acid with appropriate reagents to introduce the hydroxy and phenoxy groups. The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) or acetonitrile, and catalysts like glacial acetic acid . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as endothelin-1 receptor and aldo-keto reductase family 1 member C1 . These interactions lead to the modulation of various biological processes, including inflammation and oxidative stress.

Comparison with Similar Compounds

2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H8I4O5

Molecular Weight

763.83 g/mol

IUPAC Name

2-hydroxy-2-[4-(2-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid

InChI

InChI=1S/C14H8I4O5/c15-6-3-7(16)12(20)10(4-6)23-13-8(17)1-5(2-9(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22)

InChI Key

RUMKIRGFRQYSCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)C(C(=O)O)O

Origin of Product

United States

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